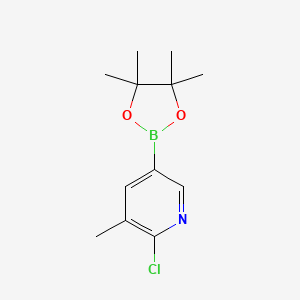

2-Chloro-3-methylpyridine-5-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRMOOIOJBHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660625 | |

| Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010101-07-1 | |

| Record name | 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: A Technical Guide for Advanced Drug Discovery

Introduction: The Pivotal Role of Pyridine Boronic Esters in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast arsenal of synthetic building blocks, heteroaryl boronic acids and their corresponding esters have emerged as indispensable tools, largely due to their remarkable versatility in carbon-carbon and carbon-heteroatom bond formation. Specifically, 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester has garnered significant attention as a key intermediate for the construction of novel pharmaceutical agents.[1][2][3] Its unique trifunctionalized pyridine core offers medicinal chemists a strategic scaffold to explore new chemical space in the pursuit of innovative therapeutics.[4][5][6][7]

This technical guide provides an in-depth exploration of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of protocols, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and offers field-proven insights to empower the successful and scalable synthesis of this critical building block.

Synthetic Strategies: Navigating the Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and specific purity requirements. The two most prominent and effective strategies are Palladium-Catalyzed Miyaura Borylation and Iridium-Catalyzed C-H Borylation.

Palladium-Catalyzed Miyaura Borylation: The Workhorse of Cross-Coupling

The Miyaura borylation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-boron bonds.[8] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or heteroaryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst and a base.[9][10][11]

Mechanism and Rationale:

The catalytic cycle of the Miyaura borylation is a well-established process. It commences with the oxidative addition of the heteroaryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent transmetalation with the diboron reagent, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the desired boronic ester product. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

Experimental Workflow: Palladium-Catalyzed Miyaura Borylation

Caption: Workflow for Palladium-Catalyzed Miyaura Borylation.

Detailed Protocol: Palladium-Catalyzed Synthesis

A detailed protocol for the synthesis of this compound via Miyaura borylation is as follows:

Materials:

-

2-Chloro-5-bromo-3-methylpyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromo-3-methylpyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add anhydrous 1,4-dioxane to the vessel.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Data Summary: Palladium-Catalyzed Borylation

| Parameter | Value |

| Starting Material | 2-Chloro-5-bromo-3-methylpyridine |

| Key Reagents | B₂pin₂, Pd(dppf)Cl₂, KOAc |

| Solvent | 1,4-Dioxane |

| Temperature | 80-100 °C |

| Typical Yield | 70-90% |

Iridium-Catalyzed C-H Borylation: A Modern Approach to Functionalization

A more contemporary and atom-economical approach to the synthesis of aryl and heteroaryl boronic esters is through iridium-catalyzed C-H borylation.[12][13][14] This powerful methodology allows for the direct conversion of a C-H bond into a C-B bond, obviating the need for a pre-installed halide functional group.[15][16]

Mechanism and Rationale:

The mechanism of iridium-catalyzed C-H borylation is believed to proceed through an Ir(III)/Ir(V) catalytic cycle. The active iridium catalyst, typically generated in situ from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand, reacts with the heteroaromatic substrate via C-H activation to form an iridium(III) intermediate. This intermediate then undergoes oxidative addition with the diboron reagent, followed by reductive elimination to furnish the borylated product and regenerate the active catalyst.[12] The regioselectivity of the borylation is often governed by steric factors, with the borylation occurring at the least hindered position.

Experimental Workflow: Iridium-Catalyzed C-H Borylation

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Detailed Protocol: Iridium-Catalyzed Synthesis

A representative protocol for the iridium-catalyzed C-H borylation of 2-chloro-3-methylpyridine is as follows:

Materials:

-

2-Chloro-3-methylpyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Cyclohexane (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, add [Ir(cod)OMe]₂ (0.015 equiv) and dtbpy (0.03 equiv) to a dry reaction vessel.

-

Add anhydrous cyclohexane and stir the mixture for 10 minutes.

-

Add 2-chloro-3-methylpyridine (1.0 equiv) and bis(pinacolato)diboron (1.2 equiv) to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Summary: Iridium-Catalyzed Borylation

| Parameter | Value |

| Starting Material | 2-Chloro-3-methylpyridine |

| Key Reagents | B₂pin₂, [Ir(cod)OMe]₂, dtbpy |

| Solvent | Cyclohexane |

| Temperature | 80-100 °C |

| Typical Yield | 60-80% |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, catalyst deactivation, poor quality reagents | Ensure anhydrous conditions, use freshly distilled solvents, increase reaction time or temperature, use a different catalyst/ligand system. |

| Protodeborylation | Presence of water or protic solvents | Use rigorously dried solvents and reagents, perform the reaction under a strictly inert atmosphere. |

| Difficult Purification | Co-elution of impurities, product instability on silica gel | Use a different solvent system for chromatography, consider alternative purification methods like crystallization or conversion to a more stable derivative (e.g., MIDA boronate).[17] |

The Gateway to Innovation: Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a versatile coupling partner in Suzuki-Miyaura reactions.[4][18][19] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide array of aryl, heteroaryl, or vinyl halides or triflates.[18] This powerful transformation provides a direct and efficient route to complex biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.[4]

Logical Relationship: Synthesis to Application

Caption: From Synthesis to Application in Drug Discovery.

Conclusion: Empowering the Future of Drug Development

The synthesis of this compound represents a critical capability for any research organization engaged in modern drug discovery. The palladium-catalyzed Miyaura borylation and the iridium-catalyzed C-H borylation offer robust and adaptable strategies to access this valuable intermediate. A thorough understanding of the underlying mechanisms, meticulous execution of the experimental protocols, and a strategic approach to troubleshooting are the cornerstones of success. By mastering the synthesis of this key building block, researchers are well-equipped to accelerate the discovery and development of the next generation of life-changing medicines.

References

- Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002). Iridium-Catalyzed C−H Borylation of Arenes and Heteroarenes.

- Chotana, G. A., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11536–11545.

- Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura reaction of boronic esters. Chemical Society Reviews, 33(8), 511-524.

- Sadler, S. A., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(42), 8476-8485.

- Tajuddin, H., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(10), 3027-3034.

- Chotana, G. A. (2025). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.

- Silva, S., et al. (2021).

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 536-543.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv.

- Love, J. A., et al. (2021).

- BLD Pharm. (n.d.). 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic Letters, 14(13), 3372–3375.

- Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4438–4441.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.

- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. Journal of the American Chemical Society, 130(48), 16484–16494.

- BenchChem. (2025). Application Notes and Protocols for Methylboronic Acid Pinacol Ester-d3 in Suzuki-Miyaura Cross-Coupling.

- Chem-Impex. (n.d.). 2-Chloro-3-methylpyridine-5-boronic acid.

- Sigma-Aldrich. (n.d.). This compound.

- Guidechem. (n.d.). Pyridine, 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-.

- Google Patents. (1986).

- BOC Sciences. (n.d.). 2-Chloro-6-methylpyridine-4-boronic acid pinacol ester.

- BLD Pharm. (n.d.). This compound.

- BLD Pharm. (n.d.). 2-Chloro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine.

- Kuninobu, Y., et al. (2013). Palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridine and its derivatives at room temperature.

- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(1), 224.

- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters.

- Google Patents. (2014). CN103772533A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

- Thermo Fisher Scientific. (n.d.). 2-Amino-3-methylpyridine-5-boronic acid pinacol ester, 96%.

- Google Patents. (2013).

- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(1), 224.

- Apollo Scientific. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester.

- United States Biological. (n.d.). 2-Chloro-3-fluoropyridine-5-boronic Acid Pinacol Ester.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 17. reddit.com [reddit.com]

- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

properties of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester

An In-Depth Technical Guide to 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: Properties, Applications, and Protocols

Introduction: A Versatile Building Block for Modern Synthesis

This compound (CAS No. 1010101-07-1) is a specialized heterocyclic organoboron compound.[1] In the landscape of medicinal and materials chemistry, the strategic introduction of substituted pyridine rings is a cornerstone of molecular design. This reagent serves as a highly efficient building block for incorporating the '2-chloro-3-methylpyridine' moiety into complex molecular architectures. Its primary utility is realized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that stands as one of the most robust methods for forming carbon-carbon bonds.[2][3]

The pinacol ester functional group confers enhanced stability compared to the corresponding free boronic acid, mitigating common side reactions like protodeboronation, which is particularly prevalent with electron-deficient heteroaryl systems.[2][4] This guide, from the perspective of a senior application scientist, provides an in-depth look at the compound's properties, a field-proven experimental protocol for its application, and critical insights into its synthesis and handling.

Physicochemical and Spectroscopic Properties

From a practical standpoint, understanding the physical and chemical characteristics of a reagent is paramount for successful and reproducible experimentation. The compound is typically supplied as a white to off-white solid and should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent hydrolysis and maintain its integrity.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1010101-07-1 | [1][5] |

| Molecular Formula | C₁₂H₁₇BClNO₂ | [6] |

| Molecular Weight | 253.53 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 353.4°C (Predicted) | [6] |

| Storage | Store at 2-8°C under inert gas | [1] |

Spectroscopic Signature

While specific spectral data for this exact compound is proprietary to manufacturers, its structure allows for a predictable spectroscopic signature based on well-established principles and data from analogous compounds.[7][8]

-

¹H NMR: The proton spectrum would be characterized by distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group (~2.5 ppm), and a prominent singlet for the 12 equivalent protons of the two pinacol methyl groups (~1.3 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the five carbons of the pyridine ring, the methyl carbon, the quaternary carbons of the pinacol group, and the carbon atom bonded to boron, which often appears as a broad, low-intensity signal due to quadrupolar relaxation.[7][8]

-

¹¹B NMR: The boron-11 NMR spectrum is expected to show a single broad peak in the characteristic range for tetracoordinate boronate esters, typically around δ 20-35 ppm.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. The reaction facilitates the formation of a C-C bond between the pyridine ring of the boronic ester and an sp²-hybridized carbon of an organohalide or triflate.[2] The catalytic cycle, shown below, is a foundational concept in organometallic chemistry.

Catalytic Cycle Workflow

The mechanism proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2]

-

Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic ester by a base (e.g., carbonate, phosphate) to form a more nucleophilic borate species.[2]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

This protocol provides a representative, field-tested procedure for the cross-coupling of this compound with a common aryl bromide.

Objective: To synthesize 2-chloro-5-(4-methoxyphenyl)-3-methylpyridine.

Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).

-

Scientist's Insight: Using a slight excess (1.2-1.5 equiv) of the boronic ester is a common strategy to drive the reaction to completion, especially if the ester is prone to minor hydrolysis or homocoupling.[9] The choice of Pd(dppf)Cl₂ is robust for many heteroaryl couplings, as the dppf ligand is both electron-rich and has a large bite angle, promoting efficient reductive elimination.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by deionized water to create a 4:1 or 5:1 dioxane:water mixture.

-

Scientist's Insight: The solvent system is critical. Dioxane or DMF effectively solubilizes the organic reagents and catalyst, while water is essential for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active borate species required for transmetalation.[2] Degassing the solvent via sparging with an inert gas before addition is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

-

-

Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at 80-100°C. Stir the reaction vigorously for 4-12 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-5-(4-methoxyphenyl)-3-methylpyridine.

-

Scientist's Insight: The choice of eluent for chromatography will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

-

Synthesis and Safe Handling

Synthetic Route

While several synthetic routes exist for boronic acids and esters, the most common industrial-scale synthesis for this type of compound is the Miyaura borylation .[2][11] This involves a palladium-catalyzed cross-coupling reaction between the corresponding heteroaryl halide (5-bromo- or 5-iodo-2-chloro-3-methylpyridine) and bis(pinacolato)diboron (B₂pin₂). This method offers high functional group tolerance and generally provides the desired pinacol ester directly in good yield.

Safe Handling and Storage

As a professional in a research environment, adherence to safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from closely related pyridine boronic acid pinacol esters provide authoritative guidance.[12][13][14]

-

Hazards: The compound class is typically associated with the following hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12][14]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified laboratory chemical fume hood.[15] Wear standard PPE, including chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl rubber is often recommended over nitrile for pyridines).[15]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[12] Ensure adequate ventilation.[14] Handle and store under an inert gas to prevent degradation from atmospheric moisture.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

Conclusion

This compound is a high-value reagent that exemplifies the enabling power of organoboron chemistry. Its enhanced stability and predictable reactivity in Suzuki-Miyaura couplings make it an indispensable tool for chemists aiming to construct complex molecules with precision and efficiency. By understanding its fundamental properties and applying robust, well-reasoned protocols, researchers can effectively leverage this building block to accelerate innovation in drug discovery and materials science.

References

[15] Washington State University. (n.d.). Standard Operating Procedure for Pyridine and Pyridine Derivatives. [Link]

[7] The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

[8] Supporting Information. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. [Link]

[2] Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

[4] Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

[17] Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

[11] Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5543. [Link]

[18] Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 81, 89. [Link]

[19] Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

[3] Chem-Impex. (n.d.). 2-Chloro-3-methylpyridine-5-boronic acid. [Link]

Sources

- 1. This compound | 1010101-07-1 [m.chemicalbook.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1010101-07-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.be [fishersci.be]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. combi-blocks.com [combi-blocks.com]

- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. rsc.org [rsc.org]

Whitepaper: Definitive Structure Elucidation of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Strategic Importance & Analytical Challenge

2-Chloro-3-methylpyridine-5-boronic acid pinacol ester is a valued reagent for introducing a substituted pyridine moiety into a target molecule. The pyridine ring is a common pharmacophore, and the specific substitution pattern (2-chloro, 3-methyl) offers distinct electronic and steric properties that can be crucial for modulating biological activity. The boronic acid pinacol ester provides stability and reactivity for synthetic transformations.[2][3]

The analytical challenge lies in unequivocally confirming the precise isomerism and the integrity of the boronate group. Any ambiguity in the position of the chloro, methyl, or boronate substituents on the pyridine ring could lead to the synthesis of incorrect final compounds, wasting significant resources and time. Therefore, a rigorous, multi-faceted approach to structure elucidation is not just best practice; it is a necessity.

The Analytical Workflow: A Self-Validating System

Our approach is built on the principle of orthogonal verification, where independent analytical techniques are used to probe different aspects of the molecular structure. The data from each method must converge to support a single, unambiguous structural hypothesis.

Figure 1: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, we employ a suite of experiments (¹H, ¹³C, and ¹¹B NMR) to build a complete picture.

Causality of Experimental Choices

-

Technique Suite: ¹H NMR confirms proton environments and connectivity, ¹³C NMR maps the carbon skeleton, and ¹¹B NMR specifically verifies the chemical environment of the boron atom, which is critical for confirming the integrity of the pinacol ester.[4]

-

Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing power for this type of organoboron compound and its well-defined residual solvent peak, which does not interfere with key analyte signals.

Proton (¹H) NMR Spectroscopy

Protocol:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.7 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, collecting at least 16 scans.

-

Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.

Data Interpretation & Validation: The ¹H NMR spectrum provides the first definitive fingerprint of the molecule. Each signal's chemical shift, integration, and multiplicity must align perfectly with the proposed structure.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| Pyridine H-4 | ~8.4 | d | 1H | Deshielded proton adjacent to nitrogen and ortho to the boronate group. Split by H-6. |

| Pyridine H-6 | ~7.8 | d | 1H | Aromatic proton ortho to the chloro group. Split by H-4. |

| Pyridine -CH₃ | ~2.5 | s | 3H | Methyl group on the aromatic ring; appears as a singlet. |

| Pinacol -CH₃ | ~1.3 | s | 12H | Four equivalent methyl groups of the pinacol ester, resulting in a strong singlet.[5] |

Carbon (¹³C) NMR Spectroscopy

Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C spectrum, collecting a sufficient number of scans for adequate signal-to-noise (typically >1024).

-

Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Data Interpretation & Validation: ¹³C NMR confirms the number of unique carbon environments. A key observation is the C-B carbon, which often appears as a broad, low-intensity signal due to quadrupolar relaxation from the attached boron atom, a characteristic feature confirming its location.[6]

| Assignment | Predicted δ (ppm) | Rationale for Assignment |

| Pyridine C-5 (C-B) | ~130 (broad) | The ipso-carbon attached to boron is often difficult to detect or broad.[6][7] |

| Pyridine C-2 (C-Cl) | ~152 | Carbon atom attached to the electronegative chlorine atom. |

| Pyridine C-4 | ~148 | Aromatic CH carbon, deshielded by the adjacent nitrogen. |

| Pyridine C-6 | ~138 | Aromatic CH carbon. |

| Pyridine C-3 | ~135 | Quaternary carbon attached to the methyl group. |

| Pinacol C (quaternary) | ~84 | Quaternary carbons of the pinacol ester group. |

| Pyridine -CH₃ | ~18 | Methyl carbon attached to the pyridine ring. |

| Pinacol -CH₃ | ~25 | Equivalent methyl carbons of the pinacol group. |

Boron (¹¹B) NMR Spectroscopy

Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹¹B spectrum on a spectrometer equipped with a broadband probe.

-

Use a boron-free NMR tube if quantitative analysis is required (not necessary for routine confirmation).

-

Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.

Data Interpretation & Validation: This experiment is a direct and crucial test for the integrity of the boronic acid ester. A single, relatively sharp signal in the expected chemical shift range is confirmatory.

| Boron Environment | Expected δ (ppm) | Rationale |

| R-B(pinacol) | +25 to +35 | This chemical shift range is characteristic of a tri-coordinate, sp²-hybridized boron atom in a pinacol ester environment.[8][9][10] A significant deviation would suggest hydrolysis or degradation. |

Mass Spectrometry (MS): Molecular Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instrumentation, the elemental formula. This data is orthogonal to NMR and serves as an essential cross-validation step.

Causality of Experimental Choices

-

Technique: Electrospray Ionization (ESI) is selected as it is a soft ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation, which is ideal for confirming molecular weight.[11][12]

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is required to measure the mass with enough accuracy (typically <5 ppm) to definitively determine the elemental formula.

Protocol:

-

Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.

-

Introduce the sample into the ESI source via direct infusion or LC-MS.

-

Acquire the spectrum in positive ion mode.

-

Analyze the data for the monoisotopic mass of the [M+H]⁺ ion.

Data Interpretation & Validation: The primary goal is to match the experimentally observed mass to the theoretical mass. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional layer of confirmation.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₂H₁₇BClNO₂ | N/A |

| Exact Mass | 253.1014 | N/A |

| [M+H]⁺ (for ³⁵Cl) | 254.1087 | m/z 254.1087 ± 5 ppm |

| [M+H]⁺ (for ³⁷Cl) | 256.1058 | m/z 256.1058 ± 5 ppm |

| Isotopic Pattern | ~3:1 ratio for M+H and M+2+H peaks | A clear pair of peaks separated by ~2 Da with a 3:1 intensity ratio. |

Data Synthesis & Final Structure Confirmation

Figure 2: Logical relationship diagram showing how orthogonal data confirms the final structure.

The ¹H and ¹³C NMR data confirm the 2,3,5-trisubstituted pyridine skeleton and the presence of the pinacol ester group. The specific chemical shifts and coupling patterns align with this precise isomeric arrangement. The ¹¹B NMR confirms the boronic ester is intact and in the correct chemical environment. Finally, the HRMS data provides the exact elemental formula, C₁₂H₁₇BClNO₂, which is fully consistent with the NMR data, and the observed chlorine isotope pattern validates the presence of a single chlorine atom. The convergence of all these data points allows for the unambiguous assignment of the structure as this compound.

Conclusion

The structure elucidation of key synthetic intermediates like this compound demands a rigorous and multi-faceted analytical strategy. The workflow presented in this guide, which leverages the orthogonal strengths of ¹H, ¹³C, and ¹¹B NMR in concert with High-Resolution Mass Spectrometry, constitutes a self-validating system. By not only acquiring but also critically interpreting the data within the context of established chemical principles, research and development teams can proceed with absolute confidence in the structural integrity of their building blocks, ensuring the efficiency and success of their drug discovery programs.

References

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). ACS Publications.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information.

- 11B NMR Chemical Shifts. (n.d.). San Diego State University.

- 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. (2024). National Center for Biotechnology Information.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Center for Biotechnology Information.

- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). University of Regensburg.

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). University of Science and Technology of China.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (2012). The Royal Society of Chemistry.

- Nuclear magnetic resonance spectroscopy of boron compounds. (n.d.). UC Library Search.

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). ACS Publications.

- Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... (n.d.). ResearchGate.

- Boron NMR Spectroscopy. (2018). Magritek.

- This compound. (n.d.). BLD Pharm.

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (n.d.). National Center for Biotechnology Information.

- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. (n.d.). Benchchem.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry.

- 1-methyl-1H-pyridin-2-one-5-boronic acid, pinacol ester. (n.d.). Boron Molecular.

- Arylboronic acid chemistry under electrospray conditions. (n.d.). National Center for Biotechnology Information.

- Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. (n.d.). ACS Publications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. search.library.ucsf.edu [search.library.ucsf.edu]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1010101-07-1): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1010101-07-1, chemically known as 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This compound, a substituted pyridine boronic acid pinacol ester, has emerged as a valuable building block in synthetic and medicinal chemistry. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide will delve into the chemical properties, synthesis, and strategic applications of this compound in the construction of complex molecular architectures relevant to drug discovery and development. While direct biological activity of this compound has not been extensively reported, its application in the synthesis of bioactive molecules underscores its importance in the pharmaceutical landscape.

Chemical Identity and Physicochemical Properties

2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a stable, solid organic compound. The presence of a pyridine ring, a chloro substituent, a methyl group, and a boronic acid pinacol ester functional group imparts a unique combination of reactivity and stability, making it an ideal reagent for a variety of chemical transformations.

| Property | Value | Source |

| CAS Number | 1010101-07-1 | Multiple Sources |

| Chemical Name | 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | [1][2] |

| Synonyms | 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester | [3] |

| Molecular Formula | C₁₂H₁₇BClNO₂ | [1] |

| Molecular Weight | 253.53 g/mol | [1] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 90-93°C | [5] |

| Solubility | Soluble in common organic solvents such as dioxane, THF, and DMF. | Inferred from reaction conditions |

Molecular Structure:

Caption: Generalized workflow for the synthesis of aryl boronic esters.

Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its application as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry to construct the core scaffolds of many drugs.

The Suzuki-Miyaura Catalytic Cycle:

The reaction involves the coupling of an organoboron compound (in this case, CAS 1010101-07-1) with a halide or triflate in the presence of a palladium catalyst and a base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol (General):

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Solvent Addition: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is then added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120°C) and stirred for the required time (monitored by TLC or LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Relevance in Drug Discovery and Development

While CAS 1010101-07-1 is not marketed as a therapeutic agent itself, it serves as a crucial intermediate in the synthesis of potentially bioactive molecules. The pyridine scaffold is a common motif in many approved drugs, and the ability to introduce this moiety with specific substitution patterns is of high value to medicinal chemists.

Potential Applications in Medicinal Chemistry:

-

Scaffold Hopping and Library Synthesis: This building block can be used in high-throughput synthesis to create large libraries of related compounds. By varying the coupling partner, researchers can rapidly generate a diverse set of molecules for biological screening.

-

Lead Optimization: In the lead optimization phase of drug discovery, precise modifications to a molecule are required to improve its potency, selectivity, and pharmacokinetic properties. The use of this boronic ester allows for the targeted installation of the 2-chloro-3-methylpyridinyl group.

-

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores. The structural motifs accessible through the use of this reagent are relevant to the design of new kinase inhibitors.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 2-chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1010101-07-1) is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its primary utility as a coupling partner in the Suzuki-Miyaura reaction enables the efficient construction of complex molecular architectures containing a substituted pyridine moiety. For researchers and scientists in drug discovery and development, this compound represents a key tool for the synthesis of novel compounds for biological evaluation. While the direct biological profile of this intermediate is not the focus of its application, its role in enabling the discovery of new medicines is of significant importance.

References

-

PubChemLite. 1010101-07-1 (C12H17BClNO2). Available at: [Link]

-

AOBChem. Safety Data Sheet. Available at: [Link]

-

LookChem. 6-chloro-5-methylpyridine-3-boronic acid, pinacol ester cas no.1010101-07-1. Available at: [Link]

-

MySkinRecipes. Boronic Ester | Cross-Coupling Catalyst (71). Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Handling of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the stability, handling, and application of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a key building block in modern synthetic and medicinal chemistry. Drawing upon established principles of organoboron chemistry and field-proven insights, this document aims to equip researchers with the necessary knowledge for the effective and safe utilization of this versatile reagent.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No. 1010101-07-1) has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring a substituted pyridine ring coupled with a boronic acid pinacol ester, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This allows for the strategic formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures.

The pinacol ester functionality offers enhanced stability and ease of handling compared to the corresponding free boronic acid, which is often prone to dehydration to form boroxines and can be challenging to purify.[3] However, a thorough understanding of the ester's stability under various conditions is paramount to ensure its integrity and reactivity in synthetic applications.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1010101-07-1 | [1] |

| Molecular Formula | C₁₂H₁₇BClNO₂ | [4] |

| Molecular Weight | 253.53 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C under inert gas | [5] |

While specific, publicly available spectroscopic data for this exact compound is limited, analogous structures provide an expected profile. Researchers should verify the identity and purity of the material using standard analytical techniques. Vendor-supplied data, including NMR, HPLC, and LC-MS, can be requested for batch-specific characterization.[1]

Stability Profile: A Balancing Act of Reactivity and Durability

The utility of this compound is intrinsically linked to its stability. While the pinacol group confers significant stability, the compound is not entirely inert. The key factors influencing its stability are moisture, pH, temperature, and light.

Hydrolytic Stability

Like most boronic acid pinacol esters, the primary degradation pathway is hydrolysis of the ester to the corresponding boronic acid and pinacol.[6] This process can be catalyzed by both acidic and basic conditions.

-

Acidic Conditions: Strong acids will readily catalyze the hydrolysis of the pinacol ester.

-

Neutral Conditions: The ester is relatively stable at neutral pH, though slow hydrolysis can occur in the presence of water.

-

Basic Conditions: While weak bases like potassium carbonate (K₂CO₃) may be tolerated to some extent, strong bases such as sodium hydroxide (NaOH) will promote rapid hydrolysis.[7] It is noteworthy that in the context of the Suzuki-Miyaura coupling, this in situ hydrolysis to the more reactive boronic acid is often a desired and necessary step for the transmetalation phase of the catalytic cycle.[8]

The workflow for assessing hydrolytic stability can be visualized as follows:

Caption: Workflow for Monitoring Hydrolytic Stability.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, general knowledge of related compounds suggests that it is a thermally stable solid at ambient temperatures. However, prolonged exposure to high temperatures, especially in the presence of oxygen or moisture, can lead to degradation. The thermal degradation of halogenated and pyridine-containing polymers often proceeds through complex mechanisms, which could be indicative of the potential for decomposition pathways in this molecule under harsh thermal stress.[2][9] For synthetic applications, reaction temperatures should be carefully controlled.

Stability to Air and Light

The carbon-boron bond can be susceptible to oxidation. Therefore, it is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) where possible, especially for long-term storage or when setting up sensitive reactions. While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to store it in amber vials or protected from direct light to prevent any potential photochemical degradation.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the quality of this compound and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage Recommendations

For optimal stability and longevity, this compound should be stored under the following conditions:

-

Temperature: 2-8°C (refrigerated).[5]

-

Atmosphere: Under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.

-

Container: A tightly sealed, opaque or amber vial.

Incompatibilities

This compound should be stored away from strong oxidizing agents, strong acids, and strong bases.

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is a prime substrate for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[10] This reaction typically involves a palladium catalyst, a base, and an organic halide or triflate as the coupling partner.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process:

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Degassed water (optional, but can be beneficial)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

-

Add the degassed solvent(s) via syringe. If using a biphasic system, add the degassed water.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Synthesis of this compound

The synthesis of aryl and heteroaryl boronic acid pinacol esters is commonly achieved through a Miyaura borylation reaction.[11] This involves the palladium-catalyzed cross-coupling of a suitable aryl or heteroaryl halide with bis(pinacolato)diboron (B₂pin₂).

A plausible synthetic route starting from a halogenated precursor is outlined below:

Caption: Plausible Synthetic Route via Miyaura Borylation.

Conclusion

This compound is a valuable and versatile reagent in synthetic chemistry. Its enhanced stability over the corresponding boronic acid facilitates its storage and handling. However, a comprehensive understanding of its potential degradation pathways, particularly hydrolysis, is essential for its successful application. By adhering to the handling, storage, and reaction protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important building block.

References

-

Chem-Impex. 2-Chloro-3-methylpyridine-5-boronic acid. [Link]

-

Organic Syntheses. boronic esters. [Link]

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

-

Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(9), 1205. [Link]

-

ResearchGate. Is aryl boronic pinacol ester stable to basic conditions?. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

-

MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

ResearchGate. Thermal degradation of poly(vinylpyridine)s. Polym Degrad Stab 94(4):738. [Link]

Sources

- 1. 1010101-07-1|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 2-Methylamino-3-methylpyridine-5-boronic acid pinacol ester, 96% 1 g | Buy Online [thermofisher.com]

- 5. This compound | 1010101-07-1 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 10. benchchem.com [benchchem.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester

Introduction: The Critical Role of Solubility in Modern Synthesis

For the researcher, scientist, and drug development professional, the success of a chemical transformation often hinges on a parameter that is fundamental, yet frequently overlooked: solubility. In the context of contemporary organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, understanding the solubility profile of a reagent is not merely a matter of convenience but a cornerstone of reaction design, optimization, and scalability. This guide provides an in-depth technical exploration of the solubility of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a versatile building block in medicinal chemistry and materials science.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which in chemical terms, relates to the polarity of the solute and the solvent. The molecular structure of this compound offers several key features that influence its solubility profile:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

-

The Chloro and Methyl Substituents: These groups modulate the electronics and sterics of the pyridine ring, which can subtly influence intermolecular interactions.

-

The Pinacol Ester: The bulky, non-polar pinacol group generally enhances solubility in a wide range of organic solvents compared to the parent boronic acid.[2]

-

The Boron Atom: The boron center is electrophilic and can engage in various interactions.

Based on these structural features, we can make some initial predictions about the solubility of this compound in common laboratory solvents.

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar pyridine ring and the boronic ester group. |

| Ethereal | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderate to High | Good solvation of the boronic ester and the pyridine ring is expected. |

| Aromatic | Toluene, Xylene | Moderate | The non-polar aromatic ring can interact favorably with the pyridine ring and the pinacol group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |

| Protic Polar | Water, Methanol, Ethanol | Low to Insoluble | The large, non-polar pinacol group and the overall organic character of the molecule will likely limit its solubility in highly polar, protic solvents like water.[3][4] |

| Non-polar | Hexanes, Heptane | Low to Insoluble | The polarity of the pyridine ring and the boronic ester will likely lead to poor solvation in non-polar aliphatic solvents. |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of readily available quantitative solubility data for this compound, an experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound in a range of solvents.

Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a series of vials, add a known volume (e.g., 1.0 mL) of the desired solvent.

-

Add an excess of this compound to each vial to ensure a saturated solution with undissolved solid present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or agitator set to a standard laboratory temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Separation of Solid from Supernatant:

-

After equilibration, carefully allow the undissolved solid to settle.

-

Using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE), withdraw a known volume of the clear supernatant. This step is critical to ensure that no solid particles are transferred.

-

-

Analysis of Supernatant Concentration:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))

-

-

Alternatively, the concentration can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy with a pre-established calibration curve.

-

Implications for Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The solubility of this boronic ester in the reaction solvent is paramount for achieving high yields and reproducible results.

Logical Relationship in Reaction Success

Caption: The causal chain from solubility to successful reaction outcome.

Poor solubility can lead to a heterogeneous reaction mixture, resulting in slower reaction rates and incomplete conversion. The choice of solvent and reaction temperature should be guided by the solubility profile of all reaction components, including the boronic ester, the coupling partner, the catalyst, and the base.

Conclusion: A Data-Driven Approach to Synthesis

While specific, published quantitative solubility data for this compound remains elusive, a combination of theoretical prediction and a robust experimental protocol empowers researchers to make informed decisions. By understanding the structural determinants of solubility and employing a validated method for its determination, scientists can optimize reaction conditions, improve reproducibility, and ultimately accelerate the pace of discovery in drug development and materials science.

References

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-4-boronic acid pinacol ester, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.nl [fishersci.nl]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. saltise.ca [saltise.ca]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Formylpyridine-5-boronic acid pinacol ester | [frontierspecialtychemicals.com]

Spectroscopic Characterization of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. The structural elucidation of this compound is paramount for its effective use in drug development and other scientific endeavors. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers and scientists with a comprehensive reference.

Introduction

This compound, with CAS number 1010101-07-1, is a versatile bifunctional molecule.[1][2] It incorporates a substituted pyridine ring, a common scaffold in pharmaceuticals, with a boronic acid pinacol ester, a group widely used in Suzuki-Miyaura cross-coupling reactions. The precise characterization of this molecule is crucial to ensure its purity and to confirm its structure before its use in complex synthetic pathways. This guide will walk through the expected spectroscopic data and provide a detailed interpretation, reflecting the kind of rigorous analysis performed in modern chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Expected Data: The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would exhibit distinct signals for each type of proton in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-6 (Pyridine) |

| ~7.80 | d | 1H | H-4 (Pyridine) |

| ~2.40 | s | 3H | -CH₃ (Pyridine) |

| ~1.35 | s | 12H | -C(CH₃)₂ (Pinacol) |

Interpretation and Experimental Rationale:

The two downfield doublets at approximately 8.45 and 7.80 ppm are characteristic of protons on a pyridine ring. The proton at the 6-position (H-6) is expected to be further downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 4-position (H-4) will appear slightly more upfield. The small coupling constant (typically 2-3 Hz) between these two protons would indicate a meta-relationship.

The singlet at around 2.40 ppm integrating to three protons is indicative of the methyl group attached to the pyridine ring. Its chemical shift is in the typical range for an aryl methyl group.

The prominent singlet at approximately 1.35 ppm, integrating to twelve protons, is the characteristic signal for the four equivalent methyl groups of the pinacol ester moiety. This signal is a hallmark of pinacol boronic esters and is often the most intense peak in the spectrum.

¹³C NMR Spectroscopy

Expected Data: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155 | C-2 (Pyridine, C-Cl) |

| ~152 | C-6 (Pyridine) |

| ~145 | C-4 (Pyridine) |

| ~135 | C-3 (Pyridine) |

| ~125 | C-5 (Pyridine, C-B) |

| ~84 | -O-C(CH₃)₂ (Pinacol) |

| ~25 | -O-C(CH₃)₂ (Pinacol) |

| ~20 | -CH₃ (Pyridine) |

Interpretation and Experimental Rationale:

The signals in the aromatic region (125-155 ppm) correspond to the carbon atoms of the pyridine ring. The carbon attached to the chlorine atom (C-2) is expected to be significantly downfield. The carbon atom bonded to the boron of the pinacol ester (C-5) is often broad or of lower intensity due to quadrupolar relaxation of the boron nucleus, a phenomenon commonly observed for carbons attached to boron.[3]

The signal at approximately 84 ppm is characteristic of the quaternary carbons of the pinacol group attached to the oxygen atoms. The corresponding methyl carbons of the pinacol group will appear at around 25 ppm. The methyl group on the pyridine ring is expected to have a chemical shift of about 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.

Expected Data:

| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2980-2920 | Medium-Strong | C-H stretch (Aliphatic) |

| 1580-1550 | Medium-Strong | C=C/C=N stretch (Pyridine ring) |

| 1380-1370 | Strong | B-O stretch |

| 1140 | Strong | C-O stretch |

| ~750 | Strong | C-Cl stretch |

Interpretation and Experimental Rationale:

The IR spectrum will show characteristic C-H stretching vibrations for the aliphatic protons of the methyl and pinacol groups in the 2980-2920 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1580-1550 cm⁻¹ range. A strong absorption band around 1380-1370 cm⁻¹ is a key indicator of the B-O stretching vibration of the boronic ester. The C-O stretching of the pinacol ester will likely be observed as a strong band around 1140 cm⁻¹. The C-Cl stretching vibration is expected to be in the fingerprint region, around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

Expected Data (for Electrospray Ionization, ESI+):

| m/z (Predicted) | Assignment |

| 254.1 | [M+H]⁺ |

| 253.1 | [M]⁺ |

Interpretation and Experimental Rationale:

For a compound with the molecular formula C₁₂H₁₇BClNO₂, the expected monoisotopic mass is approximately 253.1 g/mol .[1] In a high-resolution mass spectrum (HRMS), the observed mass would be very close to this theoretical value, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 254.1 would likely be the base peak.

Experimental Protocols

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal can be used for locking the magnetic field. TMS provides a reference signal at 0.00 ppm.

-

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Rationale: A standard 5 mm tube is compatible with most high-resolution NMR spectrometers.

-

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.

-

Rationale: Tuning the probe maximizes the signal-to-noise ratio. Shimming corrects for inhomogeneities in the magnetic field, leading to sharper peaks and better resolution.

-

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Rationale: A 400 MHz instrument provides good dispersion for most organic molecules. A 30° pulse angle and a 2-second relaxation delay are good starting points for quantitative analysis. Averaging 16 scans improves the signal-to-noise ratio.

-

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

Rationale: Fourier transformation converts the time-domain signal (FID) to a frequency-domain spectrum. Phasing corrects for distortions in the baseline. Integration determines the relative number of protons corresponding to each signal.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The interpretation of this data, as outlined in this guide, is a fundamental process in chemical research and drug development, ensuring the identity and purity of critical building blocks. The presented protocols and interpretations are based on established principles and are representative of the rigorous standards applied in the field.

References

- Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters".

-

Human Metabolome Database: ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). Available at: [Link]

-

Organic Syntheses Procedure for 3-pyridylboronic acid. Available at: [Link]

-

ResearchGate: Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester: Synthesis, Application, and Commercial Availability

<-3a--22_e2_80_8b_>

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized building blocks is paramount. Among these, pyridine-based organoboron compounds have emerged as exceptionally versatile reagents. This guide provides an in-depth technical overview of 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester, a key heterocyclic building block. Its unique substitution pattern—a chloro group for cross-coupling, a methyl group for steric and electronic modulation, and a boronic ester for carbon-carbon bond formation—makes it a valuable tool for the synthesis of complex molecular architectures.